![molecular formula C11H5N3O5S B14325451 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile CAS No. 106240-51-1](/img/structure/B14325451.png)
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,4-dinitrophenylsulfanyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with furan-2-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups on the 2,4-dinitrophenyl moiety can be reduced to amines.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2,4-dinitrophenyl group can enhance its binding affinity to certain proteins, while the furan ring can facilitate interactions with hydrophobic pockets in target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylsulfanyl derivatives: Compounds with similar structures but different substituents on the furan ring.
Furan-2-carbonitrile derivatives: Compounds with different substituents on the phenylsulfanyl group.
Uniqueness
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile is unique due to the combination of the 2,4-dinitrophenylsulfanyl group and the furan-2-carbonitrile moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds.
Eigenschaften
CAS-Nummer |
106240-51-1 |
|---|---|
Molekularformel |
C11H5N3O5S |
Molekulargewicht |
291.24 g/mol |
IUPAC-Name |
5-(2,4-dinitrophenyl)sulfanylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H5N3O5S/c12-6-8-2-4-11(19-8)20-10-3-1-7(13(15)16)5-9(10)14(17)18/h1-5H |
InChI-Schlüssel |
MWIKYCFUKQGGIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=CC=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


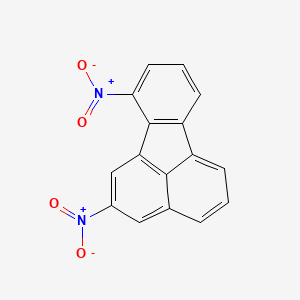
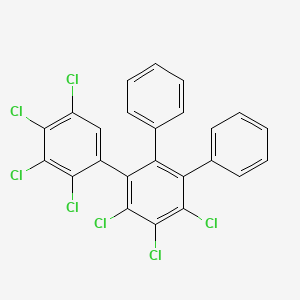
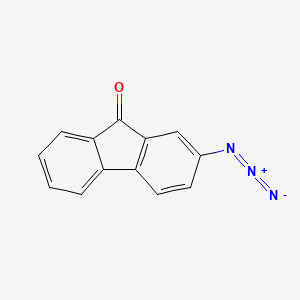
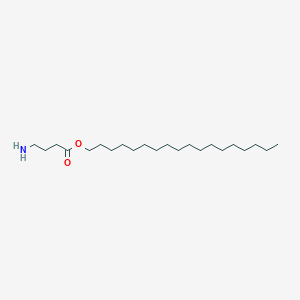
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)


![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)
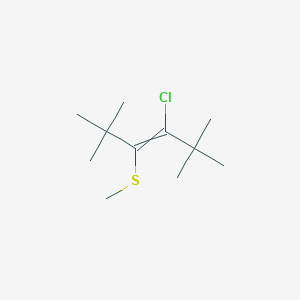
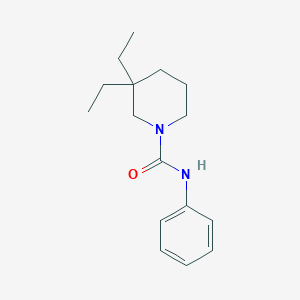
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
